SMPT

描述

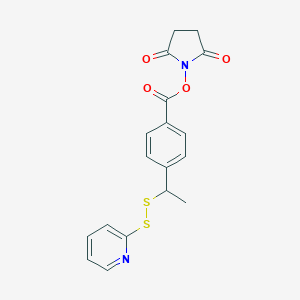

4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene is a heterobifunctional sulfhydryl- and amine-reactive cross-linker. This compound is often used for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen . The compound is known for its stability and effectiveness in forming immunotoxins with improved stability in vivo .

准备方法

The synthesis of 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene involves the reaction of 2,5-dioxo-1-pyrrolidinyl 4-[1-(2-pyridinyldithio)ethyl]benzoate with appropriate reagents under controlled conditions . The compound is typically prepared in a desiccated environment to prevent moisture sensitivity . Industrial production methods involve dissolving the compound in solvents like DMSO or DMF to ensure solubility and stability .

化学反应分析

4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can form cleavable disulfide bonds with cysteine sulfhydryls, which can be reduced using disulfide reducing agents.

Substitution: It reacts with amino and sulfhydryl groups, making it suitable for cross-linking applications.

Common Reagents and Conditions: The compound is reactive towards NHS ester and pyridyldithiol groups, and it is typically used in aqueous solutions with reducing agents.

Major Products: The major products formed from these reactions are conjugates with improved stability and cytotoxicity.

科学研究应用

Ischemic Stroke Treatment

SMTP has shown promising results in preclinical studies as a treatment for ischemic stroke. Its mechanisms include:

- Plasminogen Modulation : SMTP alters plasminogen conformation to enhance its binding to fibrin, facilitating fibrinolysis .

- Anti-inflammatory Effects : Certain congeners of SMTP exhibit anti-inflammatory properties by targeting soluble epoxide hydrolase, which can help mitigate the inflammatory response associated with ischemic injuries .

Case Studies :

- In rodent models of ischemic stroke, SMTP demonstrated a significant reduction in infarct size and improved neurological outcomes compared to traditional thrombolytic agents like t-PA (tissue Plasminogen Activator). Notably, it suppressed the risk of hemorrhagic transformation, a common complication with conventional treatments .

Pharmacological Development

SMTP's unique properties have led to its investigation in various pharmacological contexts:

- A specific congener of SMTP is currently undergoing clinical trials aimed at evaluating its safety and efficacy in human subjects suffering from ischemic stroke .

- The compound's ability to enhance endogenous fibrinolysis while minimizing bleeding risks positions it as a potential first-in-class therapy for thrombolysis .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of SMTP has revealed critical insights:

- Variations in the N-linked side-chain significantly influence the activity of different SMTP congeners. For instance, congeners with carboxyl or sulfonic acid groups have demonstrated enhanced plasminogen activation capabilities .

- The isolation and characterization of several new congeners have expanded the understanding of how structural modifications can optimize therapeutic effects .

Comparative Efficacy Table

| SMTP Congener | Activity | Mechanism | Clinical Status |

|---|---|---|---|

| SMTP-7 | High | Plasminogen modulation & anti-inflammatory | Clinical trials ongoing |

| SMTP-0 | Low | Inactive but potential precursor for derivatization | Not applicable |

| Other Congeners | Variable | Depends on side-chain structure | Preclinical studies |

作用机制

The mechanism of action of 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene involves the formation of strong, yet cleavable, disulfide bonds with cysteine sulfhydryls . The compound’s reactive groups, NHS ester and pyridyldithiol, allow it to form stable conjugates with amino and sulfhydryl groups . This stability is enhanced by the presence of a benzene ring and a methyl group adjacent to the carbon that hinders the disulfide bond .

相似化合物的比较

4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene is unique due to its stability and effectiveness in forming stable conjugates. Similar compounds include:

Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate (LC-SPDP): Another cross-linker used for similar applications.

Sulfo-SMPB (sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate): A cross-linker with different reactive groups.

3-(2-Pyridyldithio)propionic acid N-hydroxysuccinimide ester: Used for similar cross-linking applications.

These compounds share similar functionalities but differ in their specific reactive groups and stability properties.

生物活性

Introduction

SMTP (Stachybotrys microspora triprenyl phenols) refers to a family of small-molecule plasminogen modulators derived from the fungus Stachybotrys microspora. These compounds have garnered significant attention due to their unique biological activities, particularly in thrombolysis and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities of SMTP, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

SMTP compounds primarily function by modulating plasminogen activation. Plasminogen is a zymogen that, once activated to plasmin, plays a crucial role in the dissolution of blood clots. The mechanism involves the following key actions:

- Conformational Modulation : SMTP enhances the activation of plasminogen by altering its conformation from a resistant spiral form to an activation-prone state. This change facilitates the conversion of plasminogen to plasmin, promoting thrombolysis .

- Inhibition of Soluble Epoxide Hydrolase (sEH) : Some SMTP congeners exhibit anti-inflammatory properties through the inhibition of sEH, which is involved in the metabolism of bioactive lipids. This dual action—thrombolytic and anti-inflammatory—makes SMTP particularly valuable for treating ischemic conditions such as strokes .

- Therapeutic Window : SMTP-7, one of the most potent congeners, has been shown to have a wide therapeutic window and reduced risk of hemorrhagic transformation in animal models .

Structure-Activity Relationships (SAR)

The biological activity of SMTP compounds varies significantly based on their structural components, particularly the N-linked side chains. Research has identified several key aspects influencing their efficacy:

| Congener | Plasminogen Modulation | C-terminal sEH Inhibition | N-terminal sEH Inhibition |

|---|---|---|---|

| SMTP-7 | Active | Active | Active |

| SMTP-0 | Inactive | Active | Active |

| SMTP-5D | Active | Weak | Active |

| SMTP-54 | Weak | Active | Weak |

| SMTP-58 | Inactive | Inactive | Active |

This table summarizes the activities of selected SMTP congeners based on their ability to modulate plasminogen and inhibit sEH .

Case Study 1: Efficacy in Ischemic Stroke

A pivotal study demonstrated that SMTP-7 effectively ameliorates ischemic stroke symptoms in rodent models. The study highlighted that treatment with SMTP-7 led to significant reductions in infarct size and improved neurological outcomes compared to controls. The dual action—enhancing thrombolysis while concurrently reducing inflammation—was crucial for these positive results .

Case Study 2: Clinical Trials

Currently, one congener of SMTP is undergoing phase I clinical trials in Japan. Preliminary data suggest promising safety profiles and efficacy in enhancing thrombolytic activity without significant adverse effects. These trials aim to further elucidate the potential clinical applications of SMTP compounds in treating thrombotic diseases .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c1-12(25-26-15-4-2-3-11-19-15)13-5-7-14(8-6-13)18(23)24-20-16(21)9-10-17(20)22/h2-8,11-12H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSPIZSKQWTXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920701 | |

| Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112241-19-7 | |

| Record name | 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。